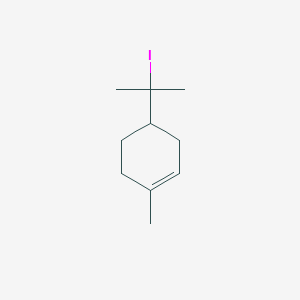

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

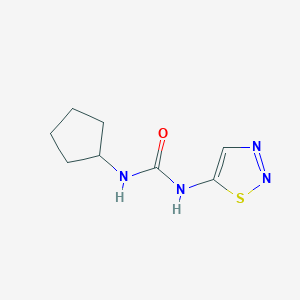

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- is a compound belonging to the class of 2H-azirines, which are the smallest unsaturated heterocycles containing one nitrogen atom. These compounds are known for their high strain due to the three-membered ring structure, combined with sufficient stability for chemical modifications . The unique structure of 2H-azirines makes them valuable as polyfunctional synthetic blocks in various chemical reactions .

Preparation Methods

The synthesis of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of ketoxime acetates via Cs2CO3-mediated cyclization, which provides a general synthetic route to 2,3-diaryl-2H-azirines under mild conditions . Another method includes the use of rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers . Industrial production methods often involve the use of rhodium catalysis for the preparation of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles .

Chemical Reactions Analysis

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine (III) reagents, molecular iodine, and phenyliodine (III) diacetate (PIDA) . For example, the oxidative cyclization of enamines to 2H-azirines is mediated by molecular iodine under mild conditions . Major products formed from these reactions include indole-3-carbonitriles and isoxazoles via thermal rearrangements .

Scientific Research Applications

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- has several scientific research applications. In chemistry, it serves as a useful synthetic block for constructing new acyclic and heterocyclic molecules . In biology and medicine, 2H-azirine derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative strains . These compounds are also used for bioconjugation, which involves the covalent attachment of biomolecules to synthetic molecules . Additionally, 2H-azirines are being explored for their potential as biologically active compounds with antibacterial properties .

Mechanism of Action

The mechanism of action of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- involves its high strain three-membered ring structure, which makes it reactive in various chemical modifications . The molecular targets and pathways involved in its biological activity are not fully understood, but it is believed that the compound interacts with bacterial cell walls, leading to antibacterial effects .

Comparison with Similar Compounds

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- can be compared with other similar compounds such as azirinomycin and motualevic acid F . Azirinomycin, a natural azirinecarboxylic acid, is produced by the actinomycetes Streptomyces aureus and exhibits antibacterial activity . Motualevic acid F, isolated from the marine sponge Siliquariaspongia, also shows inhibitory activity against Staphylococcus aureus . The uniqueness of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- lies in its synthetic versatility and potential for chemical modifications .

Properties

CAS No. |

124686-04-0 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-methyl-N,3-diphenyl-2H-azirine-2-carboxamide |

InChI |

InChI=1S/C16H14N2O/c1-18(13-10-6-3-7-11-13)16(19)15-14(17-15)12-8-4-2-5-9-12/h2-11,15H,1H3 |

InChI Key |

WGSOKVVRAGXYOM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2C(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)

![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)